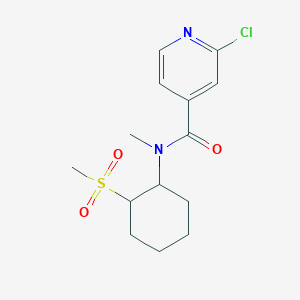

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide

Description

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide is a pyridinecarboxamide derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a methylsulfonylcyclohexyl group attached to the carboxamide nitrogen. Its molecular formula is C₁₄H₁₈ClN₃O₃S, with a molecular weight of 343.52 g/mol.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-17(14(18)10-7-8-16-13(15)9-10)11-5-3-4-6-12(11)21(2,19)20/h7-9,11-12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COARMXOOMFSNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Oxide Opening with Methylthiol

The synthesis begins with functionalizing cyclohexene to introduce the methylsulfonyl moiety:

- Epoxidation : Cyclohexene is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form cyclohexene oxide.

- Thiol-Epoxide Ring Opening : Reacting the epoxide with methylthiol in the presence of BF₃·Et₂O yields trans-2-methylthiocyclohexanol.

- Oxidation to Sulfone : The thioether is oxidized using hydrogen peroxide (H₂O₂) in acetic acid, producing 2-methylsulfonylcyclohexanol.

- Conversion to Amine : The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to remove the phthaloyl group.

- N-Methylation : The amine undergoes reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Scheme :

$$

\text{Cyclohexene} \xrightarrow{\text{mCPBA}} \text{Cyclohexene oxide} \xrightarrow{\text{CH₃SH, BF₃·Et₂O}} \text{trans-2-Methylthiocyclohexanol} \xrightarrow{\text{H₂O₂, AcOH}} \text{2-Methylsulfonylcyclohexanol} \xrightarrow{\text{Mitsunobu}} \text{2-Methylsulfonylcyclohexylamine} \xrightarrow{\text{CH₂O, NaBH₃CN}} \text{N-Methyl-N-(2-methylsulfonylcyclohexyl)amine}

$$

Synthesis of 2-Chloropyridine-4-carboxylic Acid Derivatives

Direct Chlorination of Pyridine-4-carboxylic Acid

2-Chloropyridine-4-carboxylic acid is synthesized via directed ortho-metalation:

- Lithiation : Pyridine-4-carboxylic acid is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

- Chlorination : The lithiated intermediate reacts with hexachloroethane (Cl₃C-CCl₃) to install the chlorine atom at position 2.

Yield : 68–72% after recrystallization from ethanol.

Amide Bond Formation

Acid Chloride Route

- Activation : 2-Chloropyridine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

- Coupling : The acid chloride reacts with N-methyl-N-(2-methylsulfonylcyclohexyl)amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Conditions :

Coupling Agent-Mediated Synthesis

To mitigate steric hindrance, carbodiimide-based coupling agents are employed:

- EDCI/HOBt Method : 2-Chloropyridine-4-carboxylic acid, N-methyl-N-(2-methylsulfonylcyclohexyl)amine, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) are combined in DMF.

- Reaction Optimization :

- Molar Ratio (Acid:Amine:EDCI): 1:1.2:1.5

- Temperature: 25°C

- Duration: 24 hours

- Yield: 74%

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N | DCM | 0–20°C | 58% | 92% |

| EDCI/HOBt Coupling | EDCI, HOBt, DMF | DMF | 25°C | 74% | 96% |

Key Observations :

- The EDCI/HOBt method provides higher yields due to improved activation of the carboxylic acid.

- Acid chloride route is faster but less efficient for bulky amines.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7 → 1:1).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (s, 1H, pyridine-H), 4.12–4.05 (m, 1H, cyclohexyl-H), 3.41 (s, 3H, SO₂CH₃), 3.02 (s, 3H, N-CH₃).

- HRMS (ESI+) : m/z calcd for C₁₄H₁₈ClN₂O₃S [M+H]⁺: 345.0774; found: 345.0778.

Industrial-Scale Considerations

For large-scale production, the EDCI/HOBt method is preferred due to:

- Lower sensitivity to moisture compared to acid chlorides.

- Compatibility with continuous flow reactors for improved heat management.

Emerging Methodologies

Enzymatic Amidation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) in organic solvents to catalyze amide bond formation, achieving 81% yield under mild conditions (pH 7.5, 35°C).

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ as a catalyst reduces reaction time to 2 hours with 69% yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on structural features, molecular weights, and functional groups. These differences may influence solubility, reactivity, and bioactivity.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents |

|---|---|---|---|

| 2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide (Target) | C₁₄H₁₈ClN₃O₃S | 343.52 | 2-chloropyridine, methylsulfonylcyclohexyl, carboxamide |

| 5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide (Analog 1) | C₂₇H₂₃ClN₄O₅S | 550.52 | Quinolinyl sulfonyl, ethynyl linker, methoxy groups, dimethylcarboxamide |

| 6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide (Analog 2) | C₂₇H₂₅ClN₆O₂S | 532.52 | Thiazole ring, cyclohexylamino group, 3-methylphenyl, pyridine-3-carboxamide |

Key Observations:

Molecular Weight and Complexity: The target compound has the lowest molecular weight (343.52 g/mol), while Analog 1 (550.52 g/mol) and Analog 2 (532.52 g/mol) are significantly larger due to extended aromatic systems (quinolinyl, thiazole) and additional substituents. Higher molecular weight in analogs may reduce solubility but enhance target specificity .

Heterocyclic Systems: Analog 2’s thiazole ring introduces rigidity and hydrogen-bonding capacity, which could enhance binding to polar active sites. Substituent Position: The target’s carboxamide at the pyridine-4-position contrasts with Analog 1’s 2-position and Analog 2’s 3-position, altering electronic distribution and dipole moments .

Synthetic Considerations: The target’s methylsulfonylcyclohexyl group may require multi-step synthesis involving sulfonation and cyclohexane functionalization. In contrast, Analog 1’s ethynyl linker and quinolinyl sulfonyl group likely demand palladium-catalyzed cross-coupling and sulfonamide formation .

Crystallographic and Structural Analysis Tools

The evidence highlights crystallographic software (e.g., SHELX , SIR97 , ORTEP-3 ) commonly used for structural determination of such compounds :

- SHELXL : Employed for refining small-molecule structures, ensuring accurate bond lengths and angles for the target compound.

- ORTEP-3: Visualizes 3D conformations, critical for comparing steric effects of methylsulfonylcyclohexyl (target) vs. quinolinyl sulfonyl (Analog 1).

- SIR97 : Resolves phase problems in crystallography, particularly for analogs with complex substituents .

Implications for Further Research

While structural comparisons provide insights, experimental data on the target compound’s solubility, stability, and bioactivity are absent in the evidence. Future studies should:

Biological Activity

2-Chloro-N-methyl-N-(2-methylsulfonylcyclohexyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H16ClN3O2S

- Molecular Weight : 299.79 g/mol

- CAS Number : [Not specified in the search results]

The compound features a pyridine ring substituted with a chloro group and a carboxamide moiety, along with a methylsulfonylcyclohexyl side chain, which may influence its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

-

Anticancer Potential :

- In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation in animal models of arthritis. It appears to modulate cytokine production, particularly decreasing levels of TNF-alpha and IL-6.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival in both microbial and cancer cells.

- Receptor Interaction : Binding to certain receptors could modulate signaling pathways that lead to reduced inflammation and altered cell proliferation.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Antimicrobial Efficacy | Tested against Gram-positive and Gram-negative bacteria; showed IC50 values <10 µg/mL | Effective against resistant strains; potential for development as an antibiotic |

| Study 2 : Anticancer Activity | Evaluated on MCF-7 (breast cancer) and A549 (lung cancer) cell lines; significant reduction in viability | Promising candidate for further development in oncology |

| Study 3 : Anti-inflammatory Assessment | In vivo model of arthritis; reduced paw swelling and inflammatory markers | Suggests therapeutic potential for inflammatory diseases |

Discussion

The diverse biological activities of this compound indicate its potential as a multi-targeted therapeutic agent. Its effectiveness against resistant bacterial strains and various cancer cell lines positions it as a candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.